2-Amino-4-(aminooxy)butanoic acid dihydrochloride
CAS No.: 65518-20-9
Cat. No.: VC21538705
Molecular Formula: C4H12Cl2N2O3
Molecular Weight: 207.05 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 65518-20-9 |
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Molecular Formula | C4H12Cl2N2O3 |
Molecular Weight | 207.05 g/mol |
IUPAC Name | 2-amino-4-aminooxybutanoic acid;dihydrochloride |
Standard InChI | InChI=1S/C4H10N2O3.2ClH/c5-3(4(7)8)1-2-9-6;;/h3H,1-2,5-6H2,(H,7,8);2*1H |
Standard InChI Key | JKQSTQVJTPUGQN-UHFFFAOYSA-N |
SMILES | C(CON)C(C(=O)O)N.Cl.Cl |
Canonical SMILES | C(CON)C(C(=O)O)N.Cl.Cl |
Chemical Structure and Properties
Molecular Structure
2-Amino-4-(aminooxy)butanoic acid dihydrochloride consists of a four-carbon backbone with an amino group at the alpha position (C-2), an aminooxy group at the terminal carbon (C-4), and a carboxylic acid group. The compound exists as a dihydrochloride salt, with the amino and aminooxy groups protonated by hydrochloric acid. The structural characteristics of this compound contribute significantly to its chemical reactivity and biological applications.
Physical and Chemical Properties
The comprehensive physical and chemical properties of 2-Amino-4-(aminooxy)butanoic acid dihydrochloride are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C4H12Cl2N2O3 |
Molecular Weight | 207.05 g/mol |
Physical State | Solid |
Purity (Commercial) | Not less than 98% |
CAS Number | 65518-20-9 |
Parent Compound | 2-Amino-4-aminooxybutanoic acid (CID 4391006) |
The compound features several functional groups, including a primary amino group, an aminooxy moiety, and a carboxylic acid group, all of which can participate in various chemical reactions. The dihydrochloride salt formation enhances the compound's water solubility compared to its free base form, making it suitable for aqueous solution-based experiments and applications.
Identifiers and Nomenclature
The compound is known by multiple identifiers and nomenclature systems that are important for database searching and chemical documentation:
Identifier Type | Value |
---|---|
IUPAC Name | 2-amino-4-aminooxybutanoic acid;dihydrochloride |
Common Name | DL-Canaline dihydrochloride |
CAS Registry Number | 65518-20-9 |
MDL Number | MFCD09841922 |
InChI | InChI=1S/C4H10N2O3.2ClH/c5-3(4(7)8)1-2-9-6;;/h3H,1-2,5-6H2,(H,7,8);2*1H |
InChIKey | JKQSTQVJTPUGQN-UHFFFAOYSA-N |
SMILES | C(CON)C(C(=O)O)N.Cl.Cl |
Biological IUPAC | O-amino-DL-homoserine hydrochloride |
The compound is also referred to as DL-Canaline dihydrochloride in some literature, indicating its relationship to canaline, a naturally occurring non-proteinogenic amino acid.
Applications and Research Findings
Research Applications
2-Amino-4-(aminooxy)butanoic acid dihydrochloride has several important applications in scientific research:
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Building Block in Chemical Synthesis: The compound serves as a valuable building block for the synthesis of more complex molecules, particularly those requiring specific amino acid functionalities with the unique aminooxy group.
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Biochemical Studies: The compound is utilized in studies involving enzyme inhibition and protein modification, where the aminooxy group can participate in specific molecular interactions.
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Structure-Activity Relationship Studies: Researchers use this compound in comparative studies to understand how the aminooxy group affects biological activity compared to related amino acids and their derivatives.
Biochemical Significance
The biochemical significance of 2-Amino-4-(aminooxy)butanoic acid dihydrochloride stems from its structural relationship to canonical amino acids and its potential interactions with biological systems:
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Enzyme Inhibition: The aminooxy group can potentially interact with enzyme active sites, especially those that recognize amino acids or their derivatives, potentially leading to enzyme inhibition.
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Protein Modification: The compound may participate in protein modification reactions, particularly through the reactivity of the aminooxy group with carbonyl-containing biomolecules.
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Metabolic Studies: As a non-proteinogenic amino acid derivative, it may be used in metabolic studies to investigate amino acid processing and utilization pathways.
Comparison with Related Compounds
Structural Analogues
2-Amino-4-(aminooxy)butanoic acid dihydrochloride is structurally related to several compounds, which helps in understanding its properties and potential applications:
Compound | Relationship to 2-Amino-4-(aminooxy)butanoic acid dihydrochloride | Key Differences |
---|---|---|
Homoserine | Parent structural backbone | Lacks the aminooxy group; has a hydroxyl group instead |
Canaline (free base) | Free base form | Not in salt form; different solubility properties |
2-Amino-4-aminobutanoic acid | Related amino acid | Has an amino group instead of aminooxy group at C-4 |
D-3-Thiolnorvaline | Different amino acid derivative | Contains a thiol group; different carbon skeleton |
These structural relationships are significant for understanding the compound's chemical behavior and for predicting its potential biological activities based on the activities of related compounds.
Functional Comparison
The functional comparison between 2-Amino-4-(aminooxy)butanoic acid dihydrochloride and related compounds reveals important distinctions:
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Reactivity: The aminooxy group (-O-NH2) offers unique reactivity compared to amino (-NH2) or hydroxyl (-OH) groups found in related compounds, particularly in carbonyl chemistry.
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Hydrogen Bonding: The compound exhibits distinct hydrogen bonding patterns due to its aminooxy group, affecting its interactions with biological macromolecules.
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Salt Formation: As a dihydrochloride salt, it has different solubility characteristics compared to free bases or other salt forms of related amino acids.
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